molecular formula C7H6N2O5 B8715857 2-Methyl-4,5-dinitrophenol

2-Methyl-4,5-dinitrophenol

Cat. No. B8715857
M. Wt: 198.13 g/mol
InChI Key: OOPXZCWOOWWBKX-UHFFFAOYSA-N
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Patent
US07531553B2

Procedure details

A solution of HNO3 (27 mL, 70% solution) and H2O (14 mL) was cooled using an ice bath and 2-methyl-5-nitrophenol (10 g, 65 mmol) was added slowly, followed by NaNO3 (90 mg, 1.3 mmol). The reaction was stirred and warmed to RT. After 4 h, H2O was added and the reaction was filtered to collect a yellow solid. This yellow solid was purified by titration with CH2Cl2 to yield the title compound as a solid that is 98% the desired isomer.
Name
Quantity
27 mL
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
NaNO3
Quantity
90 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([OH:3])=O.[CH3:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:7]=1[OH:15]>O>[CH3:5][C:6]1[CH:11]=[C:10]([N+:1]([O-:4])=[O:3])[C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:7]=1[OH:15]

Inputs

Step One
Name
Quantity
27 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
14 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)[N+](=O)[O-])O
Step Three
Name
NaNO3
Quantity
90 mg
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction was filtered
CUSTOM
Type
CUSTOM
Details
to collect a yellow solid
CUSTOM
Type
CUSTOM
Details
This yellow solid was purified by titration with CH2Cl2

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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